Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Beschreibung

The exact mass of the compound Phenol, 4,4'-sulfonylbis[2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4'-sulfonylbis[2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-sulfonylbis[2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

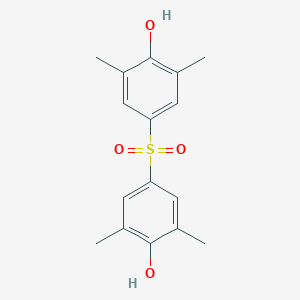

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCTVKDVODFXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065399 | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-70-5 | |

| Record name | 4,4′-Sulfonylbis[2,6-dimethylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], a sterically hindered bisphenol with significant applications as an antioxidant and a monomer for high-performance polymers. This document delves into its chemical identity, physicochemical properties, synthesis, and mechanism of action as a radical scavenger. Detailed experimental protocols for its synthesis and the evaluation of its antioxidant activity are provided to enable researchers to effectively utilize this compound in their work. While its primary applications are in materials science, this guide also explores its relevance and potential in broader chemical and biological research.

Introduction: Unveiling a Key Sterically Hindered Phenol

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], also known as bis(4-hydroxy-3,5-dimethylphenyl) sulfone, is a unique aromatic compound characterized by two 2,6-dimethylphenol moieties linked by a sulfonyl group. The presence of the methyl groups ortho to the hydroxyl functionalities imparts significant steric hindrance, a feature that governs its chemical reactivity and is central to its primary application as a highly effective antioxidant.[1] This structural attribute prevents the phenolic proton from being easily abstracted by species other than highly reactive free radicals, making it a selective and potent stabilizer.[1]

This guide will provide a detailed exploration of this compound, from its fundamental properties to practical, actionable experimental protocols.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 13288-70-5 | [1] |

| IUPAC Name | 4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | [1] |

| Molecular Formula | C₁₆H₁₈O₄S | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| pKa | ~9.92 (Estimated for the structurally related 2,6-dimethylphenol) | [2] |

| Solubility | Limited solubility in water, soluble in many organic solvents. |

Synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]

The synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts type reaction. The logical approach involves the sulfonylation of two equivalents of 2,6-dimethylphenol with a suitable sulfonylating agent. A plausible and efficient method is the reaction of 2,6-dimethylphenol with sulfuric acid in an inert, high-boiling solvent to drive the dehydration and promote the formation of the sulfonyl bridge.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related bisphenol sulfones.[3]

Materials:

-

2,6-Dimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

o-Dichlorobenzene (or another suitable high-boiling inert solvent)

-

Methanol

-

Deionized Water

-

Sodium Bicarbonate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dimethylphenol and o-dichlorobenzene.

-

Reagent Addition: While stirring, slowly add concentrated sulfuric acid to the mixture via a dropping funnel. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: Heat the reaction mixture to a temperature of 160-200°C. Maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Further cooling in an ice bath will promote the crystallization of the product.

-

Isolation: Filter the solid product using a Büchner funnel.

-

Purification: Wash the crude product with a cold methanol/water mixture to remove unreacted starting materials and impurities. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by a wash with deionized water.

-

Drying: Dry the purified product in a vacuum oven.

Mechanism of Action as a Hindered Phenolic Antioxidant

The primary utility of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in industrial applications stems from its role as a hindered phenolic antioxidant. Its mechanism of action is centered around the scavenging of peroxy radicals, which are key intermediates in oxidative degradation processes.[4]

Radical Scavenging Pathway

The antioxidant action proceeds via the following steps:

-

Hydrogen Donation: The hindered phenol donates its phenolic hydrogen atom to a peroxy radical (ROO•), neutralizing the radical and forming a hydroperoxide (ROOH) and a phenoxy radical.

-

Radical Stabilization: The resulting phenoxy radical is sterically hindered by the ortho-methyl groups and electronically stabilized through resonance, making it relatively unreactive and unable to propagate the radical chain reaction.

The following diagram illustrates this radical scavenging mechanism.

Caption: Mechanism of radical scavenging by a hindered phenol.

Applications in Research and Development

While the predominant application of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is as an antioxidant in the polymer industry, its unique structure lends itself to other areas of research.

-

Monomer for High-Performance Polymers: This compound can be used as a monomer in the synthesis of specialty polymers such as poly(aryl ether sulfone)s and epoxy resins.[5][6] These polymers are known for their high thermal stability and chemical resistance.

-

Scaffold for Chemical Synthesis: The bisphenolic structure provides a rigid scaffold that can be functionalized to create more complex molecules for various research purposes, including potential applications in medicinal chemistry.

At present, there is limited published research on the direct application of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in drug development. However, the broader class of bisphenols has been investigated for various biological activities, and this compound could serve as a valuable starting material or a tool compound in such studies.

Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the radical scavenging activity of compounds.[7]

Principle

The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents

-

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound Solutions: Prepare a stock solution of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound solution to different wells.

-

Add the DPPH solution to each well.

-

As a control, add methanol instead of the test compound solution to some wells.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Spectral Data for Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], the expected signals are:

-

A singlet for the methyl protons.

-

A singlet for the aromatic protons.

-

A singlet for the phenolic hydroxyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals would correspond to the different carbon environments in the methyl groups and the aromatic rings.

Note: While links to spectral data are available on public databases such as PubChem, detailed peak assignments and interpretations require access to the raw data files or specific literature reporting this information, which was not available in the conducted searches.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is a valuable compound with well-established applications as a hindered phenolic antioxidant in the polymer industry. Its synthesis via Friedel-Crafts type reactions and its mechanism of action through radical scavenging are well understood in principle. This guide has provided a detailed overview of its properties and practical experimental protocols for its synthesis and the evaluation of its primary function. While its direct role in drug development is not yet prominent, its unique chemical structure presents opportunities for its use as a scaffold in synthetic chemistry and as a tool compound for biological investigations. Further research into its biological activities could unveil new applications for this versatile molecule.

References

-

PubChem. (n.d.). Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

- European Patent Office. (n.d.). A method for increasing the functionality of an epoxy resin. Google Patents.

-

Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

-

Fujian Disheng Technology Co., Ltd. (2022, November 6). Hindered phenolic antioxidants for polymer protection. Retrieved from [Link]

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

- European Patent Office. (n.d.). Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof.

-

National Center for Biotechnology Information. (2013, December 5). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenol). National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0245053). Retrieved from [Link]

- Google Patents. (n.d.). A method for increasing the functionality of an epoxy resin. Retrieved from ://patents.google.

Sources

- 1. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S | CID 83310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0245053) [np-mrd.org]

- 5. BIS(4-HYDROXY-3,5-DIMETHYLPHENYL) SULFONE | 13288-70-5 [chemicalbook.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

Physical and chemical properties of 4,4'-sulfonylbis[2,6-dimethylphenol]

An In-depth Technical Guide to 4,4'-sulfonylbis[2,6-dimethylphenol]

Introduction

4,4'-Sulfonylbis[2,6-dimethylphenol], also known as Bis(4-hydroxy-3,5-dimethylphenyl) sulfone, is a significant organic compound within the class of aromatic sulfones.[1][2] It is characterized by a sulfonyl group connecting two 2,6-dimethylphenol moieties.[1] This compound is recognized for its utility as a phenolic antioxidant and a stabilizer, particularly in the polymer industry for plastics and rubber.[1] Its molecular structure imparts thermal stability and resistance to oxidative degradation, making it a valuable component in various industrial formulations to enhance the longevity and performance of materials.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identifiers

The molecular structure of 4,4'-sulfonylbis[2,6-dimethylphenol] is fundamental to its chemical behavior and functionality. The central sulfonyl group and the flanking dimethylphenol rings are key to its antioxidant and thermal stabilizing properties.

Caption: Molecular structure of 4,4'-sulfonylbis[2,6-dimethylphenol].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol[3] |

| CAS Number | 13288-70-5[1][3] |

| Molecular Formula | C16H18O4S[1][3] |

| Molecular Weight | 306.4 g/mol [3] |

| InChI | InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3[1][4] |

| InChIKey | SUCTVKDVODFXFX-UHFFFAOYSA-N[1][4] |

| SMILES | CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C[1][4] |

| Synonyms | Bis(4-hydroxy-3,5-dimethylphenyl) sulfone, 4,4'-Sulfonylbis(2,6-dimethylphenol)[1][3] |

Physicochemical Properties

The physical and chemical properties of 4,4'-sulfonylbis[2,6-dimethylphenol] dictate its behavior in various systems and its suitability for different applications. It typically appears as a white to off-white solid.[1]

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Melting Point | 273-276 °C (for the related compound 4,4'-Sulfonylbis(2-methylphenol)) | [5] |

| Boiling Point | Data not available | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | [1] |

| XlogP | 3.5 | [3] |

The limited solubility in water and moderate solubility in organic solvents are characteristic of many phenolic compounds and influence its use in polymer formulations.[1] The methyl groups on the phenolic rings enhance its solubility and reactivity within these non-aqueous systems.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,4'-sulfonylbis[2,6-dimethylphenol].

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, hydroxyl protons, and methyl protons.[3] |

| ¹³C NMR | Resonances for the aromatic carbons, carbons bearing hydroxyl and methyl groups, and the carbon attached to the sulfonyl group.[6] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the phenolic groups, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic rings.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3] |

The available spectral data from various databases confirms the structure and allows for quality control during its synthesis and application.[3]

Reactivity and Stability

The chemical structure of 4,4'-sulfonylbis[2,6-dimethylphenol] confers significant thermal stability and resistance to oxidative degradation.[1] The sulfonyl group is an electron-withdrawing group, which can influence the reactivity of the aromatic rings. The phenolic hydroxyl groups are sites for antioxidant activity, where they can donate a hydrogen atom to quench free radicals. The methyl groups ortho to the hydroxyl groups provide steric hindrance, which can enhance the stability of the resulting phenoxy radical and contribute to its effectiveness as an antioxidant.

Synthesis

While specific industrial synthesis routes are often proprietary, a general approach to synthesizing similar diaryl sulfones involves the electrophilic aromatic substitution reaction between a phenol and a sulfonylating agent. For instance, the synthesis of the related compound 4,4'-sulfonyldiphenol (Bisphenol S) involves the reaction of phenol with concentrated sulfuric acid, often using a dehydrating agent to drive the reaction to completion.[7] A similar strategy could be employed for 4,4'-sulfonylbis[2,6-dimethylphenol] using 2,6-dimethylphenol as the starting material.

Applications in Research and Industry

The primary application of 4,4'-sulfonylbis[2,6-dimethylphenol] is as a phenolic antioxidant and stabilizer in various polymers, including plastics and rubber.[1] Its ability to withstand high temperatures and prevent oxidative degradation makes it valuable for improving the durability and lifespan of these materials.[1] It is also used as a research chemical for developing new materials and studying antioxidant mechanisms.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4'-sulfonylbis[2,6-dimethylphenol] is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of 4,4'-sulfonylbis[2,6-dimethylphenol] as an indicator of purity.

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Spectroscopic Analysis Workflow

The following workflow outlines the typical sequence of spectroscopic analyses for the structural confirmation of 4,4'-sulfonylbis[2,6-dimethylphenol].

Caption: Workflow for Spectroscopic Characterization.

Conclusion

4,4'-Sulfonylbis[2,6-dimethylphenol] is a specialty chemical with important applications stemming from its unique molecular structure. Its robust thermal stability and antioxidant properties make it a critical additive in the polymer industry. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective and safe use in research and industrial settings. This guide provides a foundational understanding for scientists and professionals working with this versatile compound.

References

- PubChem. (n.d.). Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/83310

-

Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement. Retrieved from [Link]

-

MassBank. (2020, August 19). msbnk-lcsb-lu017202 - 4,4`-Sulfonylbis[2-(prop-2-en-1-yl)phenol]. Retrieved from [Link]

-

MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

- PubChemLite. (n.d.). Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. Retrieved from https://pubchemlite.deepchem.io/compound/CID-83310

-

US EPA. (n.d.). Benzenesulfonic acid, 2,4-dimethyl-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], ammonium sodium salt - Substance Details - SRS. Retrieved from [Link]

-

Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN104016893A - A preparing method of 4,4'-sulfonyldiphenol.

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenol). National Center for Biotechnology Information. Retrieved from [Link]

-

US EPA. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate. Retrieved from [Link]

-

Medbullets. (2024, May 11). Toxicology - Drugs - Medbullets Step 2/3. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-. WebBook. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2,6-Dimethylphenol for synthesis. Retrieved from [Link]

Sources

- 1. CAS 13288-70-5: 4,4'-sulfonylbis(2,6-dimethylphenol) [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S | CID 83310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Phenol, 4,4'-sulfonylbis[2,6-dimethyl- (C16H18O4S) [pubchemlite.lcsb.uni.lu]

- 5. 4,4′-磺酰二(2-甲基苯酚) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,4'-Sulfonylbis(2,6-dibromophenol)(39635-79-5) 13C NMR spectrum [chemicalbook.com]

- 7. CN104016893A - A preparing method of 4,4'-sulfonyldiphenol - Google Patents [patents.google.com]

"Phenol, 4,4'-sulfonylbis[2,6-dimethyl-" structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] (CAS No. 13288-70-5), a significant compound in materials science known for its role as a phenolic antioxidant and stabilizer.[1] This document details the core analytical methodologies requisite for its unambiguous identification and structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction and Physicochemical Profile

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], also known as Bis(4-hydroxy-3,5-dimethylphenyl) sulfone, is an organic compound featuring a central sulfonyl group (-SO2-) bridging two 2,6-dimethylphenol moieties.[1] This structure imparts significant thermal stability and resistance to oxidative degradation, making it a valuable additive in polymers and rubbers to enhance longevity.[1] The four methyl groups ortho to the hydroxyl groups sterically hinder reactions at the phenolic site, which is a key attribute for its function as a stabilizer, while also enhancing its solubility in organic solvents.[1]

A precise understanding of its structure is paramount for quality control, regulatory compliance, and the development of new applications. This guide outlines a multi-technique approach to achieve a comprehensive characterization.

Table 1: Chemical and Physical Properties of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]

| Property | Value | Source(s) |

| CAS Number | 13288-70-5 | PubChem[2] |

| Molecular Formula | C₁₆H₁₈O₄S | PubChem[2] |

| Molecular Weight | 306.4 g/mol | PubChem[2] |

| IUPAC Name | 4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | PubChem[2] |

| Synonyms | 4,4'-Sulfonylbis(2,6-dimethylphenol), Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone | PubChem[2], CymitQuimica[1] |

| Appearance | White to Off-White Solid/Powder | CymitQuimica[1] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | CymitQuimica[1] |

| InChI Key | SUCTVKDVODFXFX-UHFFFAOYSA-N | PubChem[2] |

Integrated Analytical Workflow

The structural confirmation of a molecule like Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The choice of each technique is deliberate: spectroscopy provides information on the chemical environment and functional groups, mass spectrometry yields precise mass and fragmentation data, and crystallography offers the definitive spatial arrangement of atoms.

Figure 1: A typical workflow for the comprehensive structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, we expect to see distinct signals for the aromatic protons, the phenolic hydroxyl protons, and the methyl protons. The symmetry of the molecule is a key feature to confirm; the two phenolic rings should be chemically equivalent, simplifying the spectrum. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube.[3]

-

Scientist's Note: DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of the exchangeable hydroxyl protons. The chemical shift of the -OH proton can vary depending on the solvent, concentration, and temperature.[3][4]

-

-

Instrument Parameters (¹H NMR - 400 MHz):

-

Instrument Parameters (¹³C NMR - 100 MHz):

-

Pulse Program: Standard proton-decoupled pulse program.

-

Number of Scans: 512 to 2048, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative ratios of protons.

-

Expected Spectral Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 2H | Ar-OH |

| ~7.5 - 7.8 | Singlet | 4H | Aromatic H |

| ~2.2 - 2.4 | Singlet | 12H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C -OH (Aromatic) |

| ~135 - 140 | C -SO₂ (Aromatic) |

| ~130 - 135 | C -H (Aromatic) |

| ~125 - 130 | C -CH₃ (Aromatic) |

| ~15 - 20 | -C H₃ |

Note: Actual chemical shifts may vary based on solvent and experimental conditions. Data is inferred from typical values for similar structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale

For this compound, FTIR is used to confirm the presence of key functional groups: the O-H stretch of the phenol, the C-H stretches of the aromatic rings and methyl groups, and the characteristic strong stretches of the sulfonyl (S=O) group. The positions of these bands provide a molecular fingerprint.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Scientist's Note: The KBr must be completely dry to avoid a broad absorption band from water around 3400 cm⁻¹, which can obscure the O-H signal of the analyte.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Spectral Data

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200 - 3500 | O-H | Strong, broad peak due to hydrogen-bonded hydroxyl group. |

| ~3000 - 3100 | Aromatic C-H | Weak to medium stretch. |

| ~2850 - 2960 | Aliphatic C-H | Medium stretches from methyl groups. |

| ~1300 - 1350 & ~1140 - 1160 | S=O | Two strong, characteristic peaks for asymmetric and symmetric sulfonyl stretching. |

| ~1600 & ~1475 | C=C | Aromatic ring stretching. |

Note: Spectral data for similar compounds can be found in databases like the NIST Chemistry WebBook or commercial libraries.[5][6]

Mass Spectrometry (MS)

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expertise & Rationale

For this compound, a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used. We expect to observe a molecular ion peak (M⁺) corresponding to the molecular weight (306.4 g/mol ).[2] The fragmentation pattern will be characteristic of the sulfonylbisphenol structure, likely involving cleavage of the C-S bond.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Scientist's Note: Derivatization, such as silylation of the hydroxyl groups, may be required to improve volatility and thermal stability for GC analysis.

-

-

Instrument Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL injection with an appropriate split ratio.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-500.

-

Expected Spectral Data

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 306 | [M]⁺ (Molecular Ion) |

| 169 | [M - C₈H₉O₂S]⁺ (Fragment from C-S bond cleavage) |

| 138 | [C₈H₁₀O₂]⁺ (Dimethylphenol fragment related) |

Note: Fragmentation data is based on the NIST Mass Spectrometry Data Center entry for this compound.[2]

Figure 2: Key structural features of the molecule and the primary techniques used to identify them.

X-ray Crystallography

For an ultimate, unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Expertise & Rationale

This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can reveal how the molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the phenolic hydroxyl group of one molecule and the sulfonyl oxygen of another. While obtaining suitable single crystals can be a challenge, the resulting data is definitive.

Conceptual Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A range of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The final output is a model of the molecule with atomic coordinates, bond lengths, and angles.[7][8][9]

Conclusion

The structural characterization of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is a systematic process that relies on the logical application of modern analytical techniques. Through the combined use of NMR spectroscopy for structural connectivity, FTIR for functional group identification, mass spectrometry for molecular weight verification, and potentially X-ray crystallography for 3D structure determination, a complete and unambiguous profile of the molecule can be established. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to validate the identity, purity, and structure of this important industrial chemical.

References

-

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., Vol. 62, No. 21, 1997. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

-

Phenol, 2,6-dimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. ResearchGate. [Link]

-

Single crystal X-ray structure of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate. ResearchGate. [Link]-45-dihydroisoxazol-5-ylphenol_14-dioxane_hemisolvate)

Sources

- 1. CAS 13288-70-5: 4,4'-sulfonylbis(2,6-dimethylphenol) [cymitquimica.com]

- 2. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S | CID 83310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone, a molecule of interest in polymer science and material chemistry. While its primary applications lie outside the pharmaceutical realm, its structural motifs, particularly the sterically hindered phenol groups, offer a basis for understanding its antioxidant properties, a crucial aspect in various scientific disciplines, including drug development. This document delves into the nomenclature, synthesis, chemical properties, and known applications of this compound, with a focus on the underlying scientific principles.

Nomenclature and Identification

Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone is a symmetrical aromatic sulfone characterized by two 2,6-dimethylphenol moieties linked by a sulfonyl group. This structural arrangement leads to a variety of synonyms used in scientific literature and commercial contexts.

Table 1: Synonyms and Identifiers

| Identifier | Value |

| Systematic Name | 4,4'-Sulfonylbis(2,6-dimethylphenol)[1] |

| Common Synonyms | Tetramethyl Bisphenol S, 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenyl sulfone |

| CAS Number | 13288-70-5[1] |

| Molecular Formula | C16H18O4S[1] |

| Molecular Weight | 306.38 g/mol [1] |

It is crucial to distinguish Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone from its non-methylated parent compound, Bis(4-hydroxyphenyl) sulfone, commonly known as Bisphenol S (BPS) (CAS Number: 80-09-1). The presence of the four methyl groups ortho to the hydroxyl groups in Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone significantly influences its chemical reactivity and physical properties.

Synthesis and Chemical Properties

A plausible synthetic route involves the reaction of 2,6-dimethylphenol with sulfuric acid. The reaction temperature is a critical parameter in sulfonation reactions of phenols, often determining the position of the sulfonyl group. At lower temperatures, the ortho-isomer is typically favored, while higher temperatures promote the formation of the para-isomer. Given the steric hindrance from the methyl groups at the ortho positions of 2,6-dimethylphenol, the sulfonation is expected to occur at the para position, leading to the desired product.

Experimental Protocol: General Synthesis of Diaryl Sulfones from Phenols

This protocol is a generalized procedure for the synthesis of diaryl sulfones and may require optimization for the specific synthesis of Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone.

Materials:

-

Phenol derivative (e.g., 2,6-dimethylphenol)

-

Concentrated sulfuric acid

-

Dehydrating agent (e.g., phosphorus pentoxide or a Dean-Stark apparatus with a suitable solvent like toluene)

-

Appropriate solvent for reaction and workup (e.g., toluene, dichloromethane)

-

Base for neutralization (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve the phenol derivative in a suitable solvent.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.

-

Dehydration: To drive the reaction to completion, water must be removed. This can be achieved by adding a dehydrating agent or by azeotropic distillation using a Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. The crude product may precipitate.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to yield the pure diaryl sulfone.

Diagram 1: Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of diaryl sulfones.

Applications and Scientific Insights

The primary application of Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone is as a phenolic antioxidant and stabilizer in plastics and rubber.[1] The presence of the sterically hindering methyl groups adjacent to the hydroxyl group enhances its stability and antioxidant efficacy.

Mechanism of Antioxidant Action

Phenolic antioxidants, including Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone, function as free radical scavengers. The antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The mechanism involves the transfer of a hydrogen atom from the phenol to a free radical, thereby neutralizing the radical and preventing it from initiating or propagating oxidative chain reactions.

The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. The steric hindrance provided by the ortho-methyl groups further stabilizes the phenoxy radical, preventing it from participating in further reactions and enhancing the antioxidant's efficiency.

Diagram 2: Antioxidant Mechanism

Caption: Hydrogen atom donation from a phenolic antioxidant to a free radical.

Relevance to Drug Development

While there is no direct evidence of Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone being used in drug development, its structural features are relevant to medicinal chemistry. The sulfone group is a common scaffold in a variety of therapeutic agents. Furthermore, the sterically hindered phenol motif is a well-established antioxidant pharmacophore.

The toxicological profile of this compound is not extensively studied. Available safety data suggests that it can cause skin and eye irritation, and may cause respiratory irritation.[2] A comprehensive evaluation of its cytotoxicity and genotoxicity would be necessary to explore any potential therapeutic applications. Studies on related compounds, such as tetramethyl bisphenol F (TMBPF), have been conducted to assess their toxicological profiles as alternatives to Bisphenol A (BPA). These studies have reported on the cytotoxicity and endocrine-disrupting effects of TMBPF.[3] However, it is important to note that TMBPF has a different bridging group (methylene vs. sulfone) and thus its toxicological profile cannot be directly extrapolated to Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone.

Conclusion

Bis(3,5-dimethyl-4-hydroxyphenyl) sulfone is a specialty chemical with established applications as an antioxidant in the polymer industry. Its synthesis is based on fundamental principles of organic chemistry, and its antioxidant activity is well-understood in the context of phenolic radical scavengers. While its direct role in drug development is not currently established, the structural and functional motifs it possesses are of continued interest in medicinal chemistry. Further research into its biological activity and a more comprehensive toxicological evaluation would be required to unlock any potential in the pharmaceutical field.

References

- PubChem. Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/83310

-

MDPI. Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives. Available from: [Link]

-

BIS(4-HYDROXY-3,5-DIMETHYLPHENYL) SULFONE (CAS No. 13288-70-5) SDS. Available from: [Link]

Sources

The Role of 4,4'-Sulfonylbis(2,6-dimethylphenol) as a Phenolic Antioxidant: A Technical Guide

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to counteract their harmful effects, is implicated in a vast array of pathological conditions and material degradation processes. Phenolic compounds are a cornerstone of antioxidant science, renowned for their ability to neutralize free radicals and mitigate oxidative damage. This technical guide provides an in-depth exploration of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] , a sterically hindered bisphenol, and its fundamental role as a phenolic antioxidant. We will delve into its structural attributes, the intricate mechanisms of radical scavenging, and the empirical methodologies for evaluating its antioxidant efficacy. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of this compound's antioxidant potential.

Molecular Architecture and its Implications for Antioxidant Activity

The antioxidant capacity of a phenolic compound is intrinsically linked to its molecular structure. "Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]" (henceforth referred to as DBPS) possesses several key structural features that define its function as a potent antioxidant.

Chemical Structure:

-

IUPAC Name: 4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol[1]

-

Molecular Formula: C₁₆H₁₈O₄S[1]

-

CAS Number: 13288-70-5[1]

The molecule consists of two phenol rings linked by a sulfonyl group. Each phenolic ring is substituted with two methyl groups at the ortho positions relative to the hydroxyl group.

Key Structural Features and Their Significance:

-

Phenolic Hydroxyl Groups (-OH): The hydroxyl groups are the primary active sites for antioxidant activity. The hydrogen atom of the -OH group can be donated to a free radical, thus neutralizing it.[2][3]

-

Steric Hindrance: The two methyl groups flanking each hydroxyl group provide significant steric hindrance. This structural arrangement enhances the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating new oxidation chains.[4]

-

Electron-Donating Methyl Groups: The methyl groups are electron-donating, which increases the electron density on the phenol ring. This effect can lower the O-H bond dissociation enthalpy (BDE), making the hydrogen atom easier to donate.[5][6]

-

Sulfonyl Bridge (-SO₂-): The sulfonyl group is an electron-withdrawing group. Its presence influences the electronic properties of the entire molecule, potentially affecting the reactivity of the phenolic hydroxyl groups. The interplay between the electron-donating methyl groups and the electron-withdrawing sulfonyl bridge is a critical factor in the overall antioxidant capacity of DBPS.

Below is a diagram illustrating the chemical structure of DBPS.

Caption: Primary Radical Scavenging Mechanisms of Phenolic Antioxidants

Experimental Evaluation of Antioxidant Capacity

A variety of in vitro assays are employed to quantify the antioxidant activity of compounds like DBPS. These assays can be broadly categorized based on their underlying chemical mechanisms.

Assays Based on Hydrogen Atom Transfer (HAT)

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant effect is quantified by measuring the area under the fluorescence decay curve. [7][8]

Assays Based on Single Electron Transfer (SET)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically. [7][8]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to ABTS•+ cause decolorization, which is monitored spectrophotometrically. [7][8]* Folin-Ciocalteu (FC) Assay: While often used to determine total phenolic content, the FC assay is based on an electron transfer reaction. The Folin-Ciocalteu reagent is reduced by phenolic compounds, resulting in a blue-colored complex that can be quantified. [7][8] The following table summarizes these key antioxidant assays.

| Assay Name | Abbreviation | Primary Mechanism | Measurement Principle |

| Oxygen Radical Absorbance Capacity | ORAC | HAT | Inhibition of fluorescent probe decay |

| DPPH Radical Scavenging | DPPH | SET | Decolorization of DPPH• radical |

| ABTS Radical Cation Decolorization | ABTS | SET | Decolorization of ABTS•+ radical cation |

| Folin-Ciocalteu | FC | SET | Reduction of Folin-Ciocalteu reagent |

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step methodology for assessing the antioxidant capacity of DBPS using the DPPH assay.

4.1. Materials and Reagents:

-

4,4'-Sulfonylbis(2,6-dimethylphenol) (DBPS)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

Positive controls: Trolox, Butylated Hydroxytoluene (BHT)

-

96-well microplate

-

Microplate reader

4.2. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

-

DBPS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DBPS in 10 mL of methanol.

-

Working Solutions of DBPS: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

-

Positive Control Solutions: Prepare stock and working solutions of Trolox and BHT in the same manner as DBPS.

4.3. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of DBPS or positive control solutions to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

4.4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of DBPS. A lower IC₅₀ value indicates higher antioxidant activity.

The workflow for the DPPH assay is depicted in the following diagram.

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay

Conclusion

"Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]" is a structurally optimized phenolic antioxidant. The presence of sterically hindering, electron-donating methyl groups ortho to the phenolic hydroxyls suggests a high propensity for efficient radical scavenging, primarily through the Hydrogen Atom Transfer mechanism. The sulfonyl bridge modulates the electronic properties of the molecule, and its precise influence on the antioxidant capacity warrants further investigation through rigorous experimental evaluation. The methodologies outlined in this guide provide a robust framework for characterizing the antioxidant potential of this compound, which holds promise for applications in mitigating oxidative damage in biological systems and industrial materials.

References

-

Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - RSC Publishing. Available at: [Link]

-

Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Research Explorer - The University of Manchester. Available at: [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Available at: [Link]

-

Dynamics of action of bisphenol as radical-scavenging antioxidant against lipid peroxidation in solution and liposomal membranes - PubMed. Available at: [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. Available at: [Link]

-

Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | Request PDF - ResearchGate. Available at: [Link]

-

Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols - MDPI. Available at: [Link]

-

Can Antioxidants Reduce the Toxicity of Bisphenol? - PMC - PubMed Central. Available at: [Link]

-

Radical-scavenging Activity of Estrogen and Estrogen-like Compounds Using the Induction Period Method - PMC - NIH. Available at: [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]

- Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/83310

-

Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds - PubMed. Available at: [Link]

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. Available at: [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - MDPI. Available at: [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. Available at: [Link]

-

Synthesis of novel sulfonamides with anti-Alzheimer and antioxidant capacities - PubMed. Available at: [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Available at: [Link]

-

SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF ANTIOXIDANT 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL) | Request PDF - ResearchGate. Available at: [Link]

-

4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL). Available at: [Link]

Sources

- 1. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S | CID 83310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 8. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of 4,4'-Sulfonylbis(2,6-dimethylphenol) in Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4,4'-sulfonylbis(2,6-dimethylphenol) as a high-performance antioxidant for polymer stabilization. The document delves into the compound's chemical structure, mechanism of action, and its efficacy in preventing the thermo-oxidative degradation of various polymeric materials. Key performance indicators, synergistic interactions with other stabilizers, and detailed experimental protocols for evaluation are presented to offer a holistic understanding for researchers and scientists in the field.

Introduction: The Challenge of Polymer Degradation

Polymeric materials are integral to a vast array of applications, from industrial manufacturing to advanced drug delivery systems. However, their inherent susceptibility to degradation when exposed to heat, oxygen, and UV radiation poses a significant limitation to their lifespan and performance. This degradation, primarily driven by free-radical chain reactions, leads to a loss of mechanical properties, discoloration, and a general decline in material integrity. To counteract these effects, the incorporation of stabilizers is crucial. Among the various classes of stabilizers, hindered phenolic antioxidants have proven to be highly effective. This guide focuses on a specific high-performance phenolic antioxidant, 4,4'-sulfonylbis(2,6-dimethylphenol), exploring its role in enhancing the durability of polymers.

Chemical Identity and Properties of 4,4'-Sulfonylbis(2,6-dimethylphenol)

4,4'-Sulfonylbis(2,6-dimethylphenol), also known by its CAS number 13288-70-5, is a sterically hindered phenolic antioxidant. Its molecular structure, featuring a sulfonyl group linking two 2,6-dimethylphenol moieties, contributes to its high thermal stability and efficacy as a stabilizer.[1]

Table 1: Physicochemical Properties of 4,4'-Sulfonylbis(2,6-dimethylphenol)

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₄S[2] |

| Molecular Weight | 306.4 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Melting Point | Not specified in search results |

| Solubility | Moderately soluble in organic solvents, limited solubility in water[1] |

The presence of methyl groups ortho to the phenolic hydroxyl groups provides steric hindrance, which is a key feature for its antioxidant activity. This structural arrangement enhances the stability of the phenoxyl radical formed during the stabilization process, preventing it from initiating new degradation chains.[3]

Mechanism of Action: A Multi-Faceted Approach to Stabilization

The primary role of 4,4'-sulfonylbis(2,6-dimethylphenol) is to interrupt the auto-oxidation cycle of polymers. This is achieved through a combination of free radical scavenging and hydroperoxide decomposition.

Primary Antioxidant Activity: Free Radical Scavenging

The thermo-oxidative degradation of polymers is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress.[4] This process can be broadly divided into three stages: initiation, propagation, and termination.

-

Initiation: Formation of initial polymer alkyl radicals (P•).

-

Propagation: The alkyl radicals react with oxygen to form highly reactive peroxy radicals (POO•). These peroxy radicals then abstract a hydrogen atom from the polymer backbone, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction.[4]

-

Termination: Radicals combine to form stable, non-radical products.

4,4'-Sulfonylbis(2,6-dimethylphenol) acts as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to the peroxy radicals.[3] This donation neutralizes the reactive peroxy radical, forming a stable hydroperoxide and a sterically hindered phenoxyl radical. The resulting phenoxyl radical is relatively stable due to resonance and the steric hindrance provided by the ortho-methyl groups, making it less likely to initiate new degradation chains.[3]

Caption: Free radical scavenging mechanism of 4,4'-sulfonylbis(2,6-dimethylphenol).

Synergistic Effects with Secondary Stabilizers

While 4,4'-sulfonylbis(2,6-dimethylphenol) is effective at scavenging free radicals, its performance can be significantly enhanced through synergistic combinations with secondary antioxidants, such as phosphites and thioesters.[1][5] These co-stabilizers function by decomposing the hydroperoxides (POOH) formed during the propagation step into non-radical, stable products.[6] This dual approach of scavenging primary radicals and decomposing hydroperoxides provides a more comprehensive and robust protection against polymer degradation.[1][5]

Caption: Synergistic action of primary and secondary antioxidants.

Performance Evaluation in Polymer Systems

The effectiveness of 4,4'-sulfonylbis(2,6-dimethylphenol) as a polymer stabilizer is evaluated through a series of standardized tests that measure key physical and chemical properties of the polymer before and after accelerated aging.

Thermal Stability Assessment: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a measure of the thermal stability of a material.[7] It is determined using Differential Scanning Calorimetry (DSC) and represents the time until the onset of oxidative decomposition under an oxygen atmosphere at a specified isothermal temperature.[7][8] A longer OIT indicates a higher level of stabilization.

Table 2: Illustrative Oxidative Induction Time (OIT) Data

| Polymer System | Stabilizer Concentration (wt%) | OIT at 200°C (minutes) |

| Polypropylene (PP) | 0.0 (Unstabilized) | < 5 |

| 0.1 | 35 | |

| 0.2 | 65 | |

| High-Density Polyethylene (HDPE) | 0.0 (Unstabilized) | < 8 |

| 0.1 | 45 | |

| 0.2 | 80 |

Note: The data in this table is illustrative and will vary depending on the specific grade of the polymer and the presence of other additives.

Processing Stability: Melt Flow Rate (MFR)

The Melt Flow Rate (MFR) is an indirect measure of the molecular weight of a polymer and is a critical parameter for assessing its processability.[9] During processing, polymer chains can undergo scission, leading to a decrease in molecular weight and an increase in MFR. An effective stabilizer will minimize these changes.

Table 3: Illustrative Melt Flow Rate (MFR) Data After Multiple Extrusions

| Polymer System | Stabilizer Concentration (wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 5th Pass | % Change in MFR |

| Polypropylene (PP) | 0.0 (Unstabilized) | 3.5 | 8.2 | +134% |

| 0.2 | 3.6 | 4.5 | +25% | |

| High-Density Polyethylene (HDPE) | 0.0 (Unstabilized) | 1.2 | 2.9 | +142% |

| 0.2 | 1.3 | 1.6 | +23% |

Note: The data in this table is illustrative and will vary depending on the specific grade of the polymer and processing conditions.

Color Stability: Yellowness Index (YI)

Exposure to UV radiation can lead to discoloration of polymers, often manifested as an increase in the Yellowness Index (YI).[2] UV stabilizers, including some phenolic antioxidants, can help to mitigate this effect.

Table 4: Illustrative Yellowness Index (YI) Data After UV Aging

| Polymer System | Stabilizer Concentration (wt%) | Initial YI | YI after 1000 hours UV Exposure | ΔYI |

| Polycarbonate (PC) | 0.0 (Unstabilized) | 1.5 | 12.8 | 11.3 |

| 0.3 | 1.6 | 4.2 | 2.6 | |

| Styrene-Butadiene Rubber (SBR) | 0.0 (Unstabilized) | 2.1 | 15.5 | 13.4 |

| 0.3 | 2.2 | 5.8 | 3.6 |

Note: The data in this table is illustrative and will vary depending on the specific polymer, the intensity of UV exposure, and the presence of other UV absorbers.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the performance of 4,4'-sulfonylbis(2,6-dimethylphenol) as a polymer stabilizer.

Determination of Oxidative Induction Time (OIT) by DSC (ASTM D3895)

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the stabilized polymer sample into an open aluminum DSC pan. An identical empty pan will be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[3]

-

Heating: Heat the sample to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[4]

-

Isothermal Hold and Gas Switch: Once the sample reaches the isothermal temperature and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.[7]

-

Data Acquisition: Continue to record the heat flow as a function of time at the constant isothermal temperature.

-

Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak, which indicates the start of oxidation.[10]

Determination of Melt Flow Rate (MFR) (ASTM D1238)

Caption: Workflow for Melt Flow Rate (MFR) measurement.

Procedure:

-

Instrument Preparation: Preheat the extrusion plastometer to the temperature specified for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[9]

-

Sample Loading: Charge the barrel of the plastometer with a specified amount of the polymer sample (typically 3-8 grams).

-

Preheating: Allow the polymer to preheat for a specified period (e.g., 5 minutes) to ensure it is completely molten and at a uniform temperature.

-

Extrusion: Place a piston with a specified weight on top of the molten polymer. This will force the polymer to extrude through a standardized die.

-

Sample Collection: Once the flow is steady, collect a timed extrudate. The collection time will depend on the expected MFR.

-

Measurement and Calculation: Weigh the collected extrudate. The MFR is then calculated and expressed in grams of polymer extruded in 10 minutes.[2][5]

Calculation of Color Differences (ASTM D2244)

Caption: Workflow for color difference measurement.

Procedure:

-

Sample Preparation: Prepare flat, opaque samples of the stabilized polymer.

-

Initial Measurement: Use a spectrophotometer or colorimeter to measure the initial color coordinates (L, a, b*) of the unaged sample.

-

Accelerated Aging: Expose the polymer samples to a controlled UV light source in an accelerated weathering chamber for a specified duration (e.g., 1000 hours).

-

Final Measurement: After the aging period, measure the L, a, and b* color coordinates of the aged samples.

-

Calculation of Color Difference: The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²], where ΔL, Δa, and Δb are the differences in the initial and final values.[11]

Conclusion

4,4'-Sulfonylbis(2,6-dimethylphenol) is a highly effective hindered phenolic antioxidant for the stabilization of a wide range of polymeric materials. Its efficacy stems from its ability to scavenge free radicals and its synergistic interaction with secondary stabilizers that decompose hydroperoxides. The incorporation of this antioxidant leads to significant improvements in the thermal stability, processing stability, and color stability of polymers. The standardized experimental protocols outlined in this guide provide a robust framework for evaluating the performance of this and other stabilizers, enabling researchers and scientists to develop more durable and reliable polymer formulations for various applications.

References

-

Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. PubChem. [Link]

-

The Synergy of Antioxidants: Enhancing Polymer Protection with Co-Stabilizers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]

-

Thermally Stable Elastomers: A Review. DTIC. [Link]

-

Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. Sales Plastics. [Link]

-

OIT, Oxidation Induction Time Testing. Flex-Pack Engineering, Inc. [Link]

-

DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. [Link]

-

Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics. [Link]

-

A Guide to the Determination of Oxidation Induction Time. Mettler Toledo. [Link]

-

ASTM D2244 - Calculation of Color Tolerances. ICC Evaluation Service. [Link]

-

D1238 Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. ASTM. [Link]

-

ASTM D1238-23: Melt Flow Rates Of Thermoplastics. The ANSI Blog. [Link]

-

ASTM D1238-2010-MFR test. Designation. [Link]

-

ASTM D1238 testing. Industrial Physics. [Link]

-

Synthesis and evaluation of new antioxidants for styrene butadiene rubber. ResearchGate. [Link]

-

Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

-

EFFECTS OF UV ON POLYCARBONATE GLAZING. [Link]

-

Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. ResearchGate. [Link]

-

Melt flow index of various polymer materials. cathetermelt.com. [Link]

-

Melt Flow Rate Study of Recycled High Density Polyethylene. ResearchGate. [Link]

-

Melt flow index of low-density polyethylene determination based on molecular weight and branching properties. ResearchGate. [Link]

-

Melt flow index of PP/HDPE blends. ResearchGate. [Link]

-

Variation in melt flow index (MFI) with high density polyethylene... ResearchGate. [Link]

-

Long-term dimensional stability of three current elastomers. PubMed. [Link]

-

MELT FLOW INDEX (MFI). BIT Mesra. [Link]

-

D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM. [Link]

-

Oxidation induction time. Wikipedia. [Link]

-

Color Analysis (ASTM E1347 with ASTM D2244). Intertek. [Link]

-

ASTM D2244 - Test Method for Calculating Color Differences. Micom Laboratories. [Link]

-

Yellowness index of the different materials through 11.5 MJ·m⁻²... ResearchGate. [Link]

-

Latest News @ AmeriLux. [Link]www.ameriluxinternational.com/latest-news.html)

Sources

- 1. researchgate.net [researchgate.net]

- 2. irbnet.de [irbnet.de]

- 3. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]

- 4. Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6395864B1 - Polycarbonates with a low yellowness index - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]